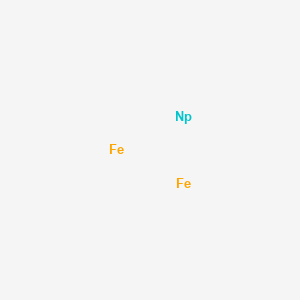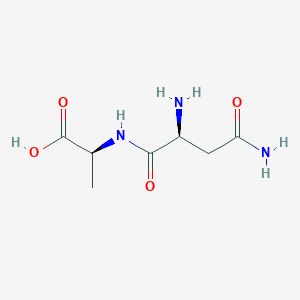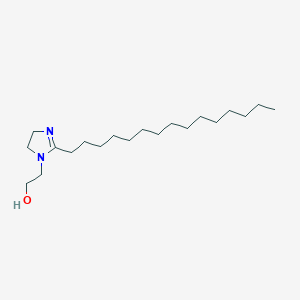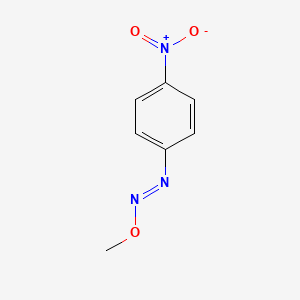
(E)-1-Methoxy-2-(4-nitrophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Methoxy-2-(4-nitrophenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) substituted with a methoxy group (OCH3) and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methoxy-2-(4-nitrophenyl)diazene typically involves the reaction of 4-nitroaniline with methoxyamine under specific conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes coupling with methoxyamine to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazonium salt and subsequent coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Methoxy-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted diazene derivatives.
Scientific Research Applications
(E)-1-Methoxy-2-(4-nitrophenyl)diazene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-Methoxy-2-(4-nitrophenyl)diazene involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-Methoxy-2-(4-aminophenyl)diazene: Similar structure but with an amino group instead of a nitro group.
(E)-1-Methoxy-2-(4-chlorophenyl)diazene: Contains a chloro group instead of a nitro group.
(E)-1-Methoxy-2-(4-methylphenyl)diazene: Contains a methyl group instead of a nitro group.
Uniqueness
(E)-1-Methoxy-2-(4-nitrophenyl)diazene is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical and biological properties
Properties
CAS No. |
21857-39-6 |
|---|---|
Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
methoxy-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C7H7N3O3/c1-13-9-8-6-2-4-7(5-3-6)10(11)12/h2-5H,1H3 |
InChI Key |
SSBWEXHXFQRFHW-UHFFFAOYSA-N |
Canonical SMILES |
CON=NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


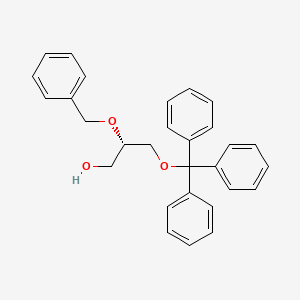

![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
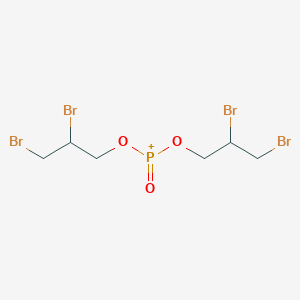
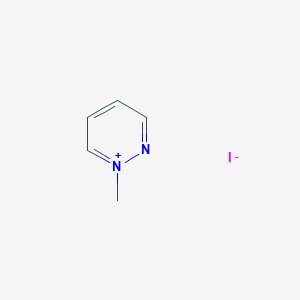
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)

